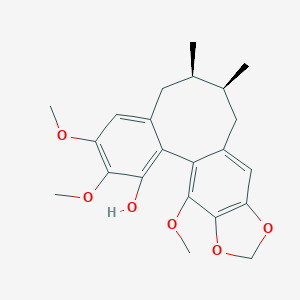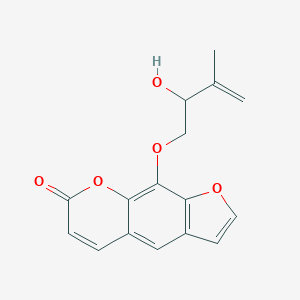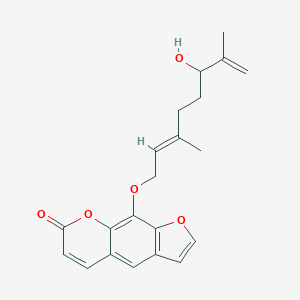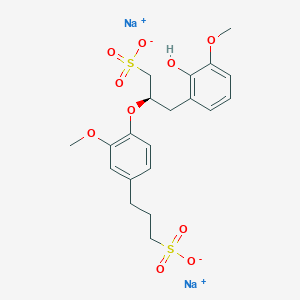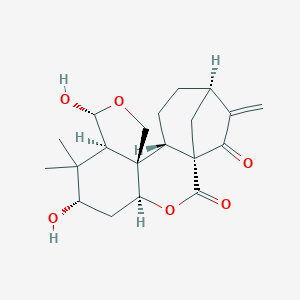
(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta-Amyrone, also known as δ-Amyrenone, is a pentacyclic triterpenoid compound derived from the plant species S. lineare. It is known for its anti-inflammatory properties and has been the subject of various scientific studies due to its potential therapeutic applications .
Scientific Research Applications
Delta-Amyrone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactions.
Industry: It is used in the development of anti-inflammatory drugs and other pharmaceutical products.
Preparation Methods
Delta-Amyrone can be synthesized through the oxidation of α,β-amyrins, which are major compounds found in oleoresins from Brazilian Amazon species of Protium (Burseraceae). The synthetic route involves a high-yield procedure using commercially available mixtures of α,β-amyrins as substrates . The reaction conditions typically include the use of oxidizing agents under controlled temperature and pressure to achieve the desired product.
Chemical Reactions Analysis
Delta-Amyrone undergoes various chemical reactions, including:
Oxidation: It can be synthesized by the oxidation of α,β-amyrins.
Reduction: It can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions to form various analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are different derivatives and analogs of Delta-Amyrone .
Mechanism of Action
Delta-Amyrone exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory process. By inhibiting COX-2, Delta-Amyrone reduces the production of inflammatory cytokines and protects against endotoxic shock. The molecular targets and pathways involved include the inhibition of lipopolysaccharide-induced signaling pathways .
Comparison with Similar Compounds
Delta-Amyrone is similar to other triterpenoid compounds such as α-Amyrenone and β-Amyrenone. These compounds also exhibit anti-inflammatory properties and are derived from similar plant sources. Delta-Amyrone is unique in its specific inhibition of COX-2 and its higher potency in reducing inflammatory cytokines .
Similar compounds include:
- α-Amyrenone
- β-Amyrenone
These compounds share similar chemical structures and biological activities but differ in their specific molecular targets and potency .
Properties
IUPAC Name |
(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-23H,9-19H2,1-8H3/t22?,23-,27-,28+,29-,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUDOJPVQQJLGI-XYWPKQKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555554 |
Source


|
| Record name | (5xi)-Olean-13(18)-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20248-08-2 |
Source


|
| Record name | (5xi)-Olean-13(18)-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)




